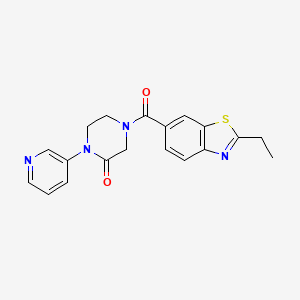

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

説明

特性

IUPAC Name |

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-2-17-21-15-6-5-13(10-16(15)26-17)19(25)22-8-9-23(18(24)12-22)14-4-3-7-20-11-14/h3-7,10-11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACIZWSIKSDTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: Starting from 2-ethyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihaloalkane.

Coupling with Pyridine Ring: The final step involves coupling the piperazine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperazine ring.

Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, primarily through the activation of apoptotic pathways. Key findings include:

- Procaspase Activation : The compound has been shown to effectively activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.

- Selectivity : Variations in functional groups influence the selectivity and potency against different cancer cell lines. Structure–activity relationship (SAR) studies have revealed that specific substitutions enhance biological efficacy.

In Vitro Studies

In vitro experiments have demonstrated the compound's efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | U937 | 5.2 | Caspase activation |

| This compound | MCF-7 | 6.6 | Caspase activation |

These results suggest that the compound selectively induces apoptosis in procaspase-3 expressing cancer cells while showing reduced efficacy in non-expressing lines.

Case Studies

Several studies have documented the biological activity of benzothiazole derivatives, including this compound:

- Benzothiazole Derivatives Study : A study identified multiple benzothiazole derivatives with strong anticancer activity by activating procaspase pathways. The most effective compounds had IC50 values as low as 5.2 µM against U937 cells.

- Structure–Activity Relationship Analysis : Investigations into SAR highlighted that incorporating electron-withdrawing groups on the benzothiazole ring significantly increased potency against cancer cells due to improved interactions with apoptotic biological targets.

作用機序

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site or allosteric site.

Receptor Binding: It could act as an agonist or antagonist at specific receptors.

類似化合物との比較

Research Findings and Implications

- Patent Analogs : The European patent () highlights benzoxazole derivatives as kinase inhibitors, suggesting the target compound’s benzothiazole variant could target similar pathways with improved efficacy .

- Conformational Rigidity : The piperazin-2-one’s puckered conformation (per Cremer-Pople analysis) may enhance selectivity by excluding off-target binding .

生物活性

The compound 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one , with a molecular formula of and a molecular weight of 366.44 g/mol, is gaining attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and pyridine moieties. The synthetic pathways often employ various coupling reactions and condensation techniques to yield the desired product. For instance, recent studies have highlighted the efficacy of using acetamide-linked benzothiazole derivatives as intermediates in synthesizing similar compounds .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, compounds similar to This compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colon) | <10 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | Jurkat (Leukemia) | <5 | Inhibits cell proliferation through cell cycle arrest |

| Compound C | A431 (Skin) | <15 | Disrupts mitochondrial function |

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzothiazole ring enhances cytotoxicity, likely due to increased interaction with cellular targets .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds structurally related to This compound have demonstrated efficacy in animal models for epilepsy:

| Compound | Model | ED50 (mg/kg) | Effectiveness |

|---|---|---|---|

| Compound D | PTZ Seizure Model | 24.38 | High |

| Compound E | MES Seizure Model | 88.23 | Moderate |

These findings indicate that modifications in the thiazole and piperazine moieties can significantly influence anticonvulsant properties .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated. Studies show that certain compounds exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

- Anticancer Study : A recent study evaluated a series of benzothiazole-based compounds against various cancer cell lines. The results indicated that compounds with a pyridine ring showed enhanced cytotoxicity compared to those without it, suggesting that the pyridine moiety plays a critical role in biological activity .

- Anticonvulsant Study : Another investigation into novel thiazole-linked piperazine derivatives revealed significant anticonvulsant effects in rodent models, with specific structural features correlating with higher efficacy in seizure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。